6-(4-Fluorophenoxy)hexan-1-ol

Description

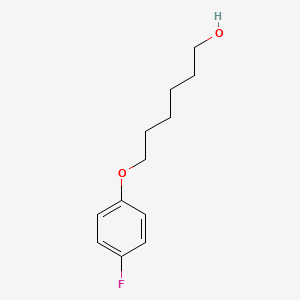

6-(4-Fluorophenoxy)hexan-1-ol is a hexanol derivative functionalized with a 4-fluorophenoxy group at the terminal carbon. The compound is characterized by a six-carbon aliphatic chain with a hydroxyl group at position 1 and an ether-linked 4-fluorophenyl substituent at position 4. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 224.26 g/mol.

Properties

IUPAC Name |

6-(4-fluorophenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWDYOVWXMAWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-(4-Fluorophenoxy)hexan-1-ol with key analogs:

Key Differences and Implications

In contrast, the triphenylstannyl group in introduces heavy metal properties, enabling antimelanoma activity but raising toxicity concerns .

Solubility and Reactivity: 6-(Diethylamino)hexan-1-ol exhibits higher water solubility due to protonation of the amine group, whereas the fluorophenoxy and benzyloxy analogs are more hydrophobic . The thiol group in 6-mercapto-hexan-1-ol increases reactivity (e.g., disulfide bond formation), limiting its stability compared to the ether-linked fluorophenoxy derivative .

Biological Activity: Compounds like 8a and 9a () demonstrate targeted kinase inhibition due to their pyrimidine-amino substituents, whereas the fluorophenoxy group’s role in bioactivity remains unexplored but could modulate receptor binding via halogen interactions . The triphenylstannyl derivative’s anticancer mechanism involves tin-mediated apoptosis, a property absent in non-metallic analogs .

Synthetic Utility: Benzyloxy and silyl-protected hexanols () are intermediates in multi-step synthesis, whereas the fluorophenoxy group may serve as a permanent functional group in final products due to its stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.